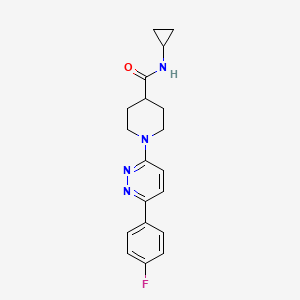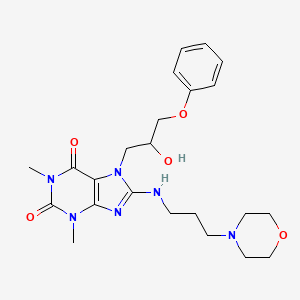
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O5 and its molecular weight is 472.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The compound, 7-(2-Hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione, exhibits a planar purine fused-ring skeleton and a morpholine ring adopting a chair conformation. This chemical structure is stabilized by a network of intermolecular hydrogen bonds, and the conformation of the 7-amino-hydroxyalkyl substituent is influenced by an O-H...N intramolecular hydrogen bond (Karczmarzyk, Pawłowski, & Karolak-Wojciechowska, 1995).
Biomedical Research
Cardiovascular Activity : Derivatives of this compound, particularly those with 8-alkylamino substitutions, have been evaluated for electrocardiographic, antiarrhythmic, and hypotensive activity. Compounds with specific substituents showed strong prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential in cardiovascular research (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Antitumor Activity : Related derivatives have been investigated for their antitumor properties. Certain compounds have shown the ability to inhibit tumor growth in vitro, suggesting potential applications in oncology research (Jurd, 1997).
Serotonin Receptor Affinity : Variants of this compound have been studied for their affinity to serotonin receptors. These studies are essential in understanding and developing treatments for psychological disorders such as depression and anxiety (Chłoń-Rzepa, Żmudzki, Satała, Duszyńska, Partyka, Wróbel, Jastrzębska-Więsek, Wesołowska, Bojarski, Pawłowski, & Zajdel, 2013).
Polymer Chemistry
Ring-Opening Polymerization : The compound's derivatives are utilized in ring-opening polymerization, particularly in the synthesis of poly(ester amide)s. This represents an innovative approach in the field of polymer chemistry (Feng, Klee, Keul, & Höcker, 2000).
Synthesis of Polydepsipeptides : The ring-opening polymerization process of morpholine-2,5-dione derivatives, related to the subject compound, is also used for synthesizing polydepsipeptides with alternating hydroxy acid and amino acid residues, highlighting its versatility in polymer synthesis (Tsuji, Sato, Masaki, Arakawa, Kuzuya, & Ohya, 2018).
Propiedades
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O5/c1-26-20-19(21(31)27(2)23(26)32)29(15-17(30)16-34-18-7-4-3-5-8-18)22(25-20)24-9-6-10-28-11-13-33-14-12-28/h3-5,7-8,17,30H,6,9-16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJPAROGZCCPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCN3CCOCC3)CC(COC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)
![8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2860425.png)

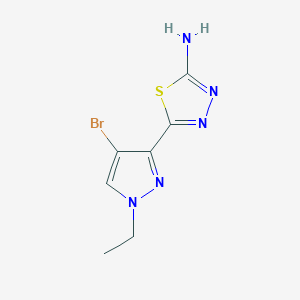
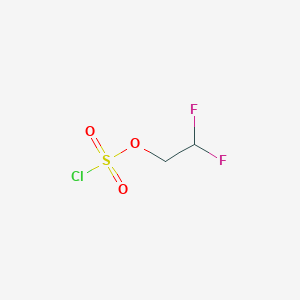
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2860430.png)
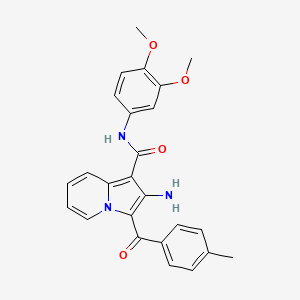
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2860435.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2860438.png)
![1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860439.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860440.png)
